
2,2',6,6'-Tetrabromobiphenyl
Vue d'ensemble
Description
2,2’,6,6’-Tetrabromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, which makes it valuable in various industrial applications. The molecular formula of 2,2’,6,6’-Tetrabromobiphenyl is C12H6Br4, and it has a molecular weight of approximately 469.79 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’,6,6’-Tetrabromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically takes place in a solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination process results in the substitution of hydrogen atoms on the biphenyl rings with bromine atoms, yielding 2,2’,6,6’-Tetrabromobiphenyl .
Industrial Production Methods
Industrial production of 2,2’,6,6’-Tetrabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,6,6’-Tetrabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated biphenyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of biphenyl quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted biphenyls depending on the nucleophile used.
Reduction: Formation of less brominated biphenyls or biphenyl itself.
Oxidation: Formation of biphenyl quinones or other oxidized derivatives.
Applications De Recherche Scientifique
2,2’,6,6’-Tetrabromobiphenyl has several scientific research applications:
Chemistry: Used in the study of halogenated aromatic compounds and their reactivity.
Biology: Investigated for its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.
Mécanisme D'action
The mechanism of action of 2,2’,6,6’-Tetrabromobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation results in the expression of enzymes that metabolize and detoxify foreign compounds. Additionally, 2,2’,6,6’-Tetrabromobiphenyl can disrupt endocrine function by mimicking or interfering with hormone signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,4,4’-Tetrabromobiphenyl
- 2,2’,5,5’-Tetrabromobiphenyl
- 2,2’,3,3’-Tetrabromobiphenyl
Uniqueness
2,2’,6,6’-Tetrabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other tetrabromobiphenyls, it has distinct properties that make it particularly effective as a flame retardant and a subject of environmental and toxicological studies .
Propriétés
IUPAC Name |
1,3-dibromo-2-(2,6-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZQBVLCDNAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242676 | |
| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97038-96-5 | |
| Record name | 2,2',6,6'-Tetrabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6,6'-TETRABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


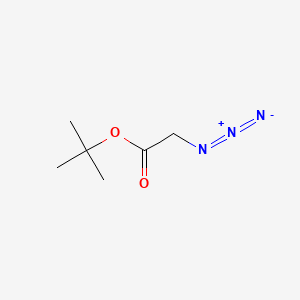


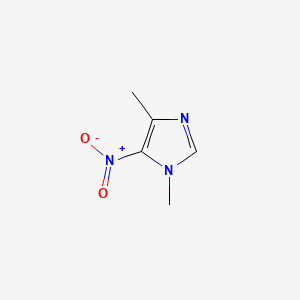

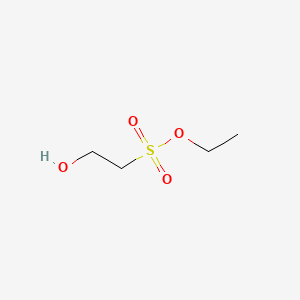
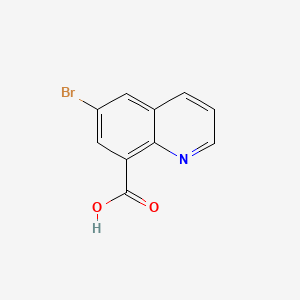
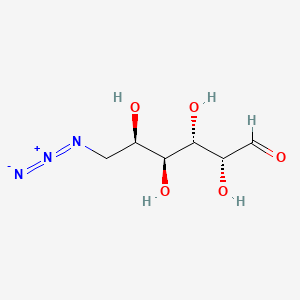

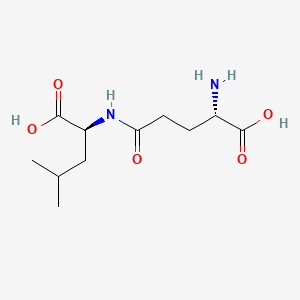

![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)


